N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
CAS No.:
Cat. No.: VC14816367
Molecular Formula: C19H27N3O3S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O3S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-cyclooctyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H27N3O3S/c1-26(24,25)21-17-10-7-11-18-16(17)12-13-22(18)14-19(23)20-15-8-5-3-2-4-6-9-15/h7,10-13,15,21H,2-6,8-9,14H2,1H3,(H,20,23) |
| Standard InChI Key | XEGQECFBEVWRFJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCCC3 |
Introduction
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with a molecular formula of C19H27N3O3S and a molecular weight of approximately 377.5 g/mol . This compound features a unique combination of structural elements, including a cyclooctyl group, an indole moiety, and a methylsulfonylamino functional group. These components contribute to its potential pharmacological properties and biological activities.
Synthesis and Chemical Behavior
The synthesis of N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, reflecting the complexity of creating such bioactive molecules. Understanding the chemical behavior of this compound is crucial for developing synthetic pathways and exploring its reactivity in biological systems.
Potential Biological Activities and Applications
Research into N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide focuses on its potential biological activities, particularly in pharmacology. While specific mechanisms of action are not fully elucidated, the compound's unique structure suggests potential applications in drug development.
| Potential Application | Description |
|---|---|
| Pharmacological Research | Investigated for its potential therapeutic effects due to its structural features. |
| Interaction Studies | Essential for understanding how the compound interacts with biological targets. |
Comparison with Similar Compounds
N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide stands out from other compounds due to its specific combination of structural features. For comparison:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylindole | Indole structure | Lacks sulfonamide functionality. |
| 4-(Methylsulfonyl)aniline | Aniline derivative | No cycloalkane structure. |
| Indomethacin | Indole derivative | Non-sulfonamide anti-inflammatory drug. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume